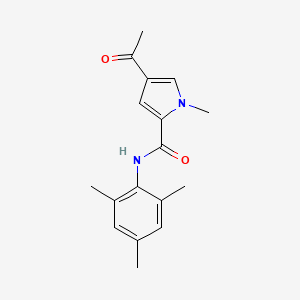
4-acetyl-1-methyl-N-(2,4,6-trimethylphenyl)pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-1-methyl-N-(2,4,6-trimethylphenyl)pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as AG-120 and is a potent inhibitor of isocitrate dehydrogenase 1 (IDH1) mutant enzymes.
Mécanisme D'action
AG-120 works by inhibiting the mutant IDH1 enzyme, which is responsible for the production of 2-hydroxyglutarate (2-HG). The accumulation of 2-HG has been linked to the development and progression of IDH1 mutant cancers. By inhibiting the mutant IDH1 enzyme, AG-120 reduces the levels of 2-HG, which leads to the inhibition of tumor growth and the induction of apoptosis.
Biochemical and Physiological Effects:
AG-120 has been shown to have significant biochemical and physiological effects. In preclinical studies, AG-120 has been shown to reduce the levels of 2-HG in IDH1 mutant cancer cells. This reduction in 2-HG levels leads to the inhibition of tumor growth and the induction of apoptosis. AG-120 has also been shown to increase the levels of differentiation markers in IDH1 mutant cancer cells, which suggests that it may promote cellular differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
AG-120 has several advantages for lab experiments. It is a potent and selective inhibitor of mutant IDH1 enzymes, which makes it an ideal tool for studying the role of IDH1 mutations in cancer development and progression. However, AG-120 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, it is a highly specific inhibitor of mutant IDH1 enzymes, which may limit its potential applications in other fields.
Orientations Futures
There are several future directions for the study of 4-acetyl-1-methyl-N-(2,4,6-trimethylphenyl)pyrrole-2-carboxamide. One direction is the development of more potent and selective inhibitors of mutant IDH1 enzymes. Another direction is the investigation of the potential applications of AG-120 in other fields, such as metabolic disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the long-term effects of AG-120 and its potential side effects.
Conclusion:
This compound is a promising compound with potential applications in various fields. Its ability to inhibit mutant IDH1 enzymes makes it an ideal tool for studying the role of IDH1 mutations in cancer development and progression. While there are still limitations and unknowns about the compound, further research is needed to fully understand its potential and applications.
Méthodes De Synthèse
The synthesis of 4-acetyl-1-methyl-N-(2,4,6-trimethylphenyl)pyrrole-2-carboxamide involves several steps. The first step involves the reaction of 2,4,6-trimethylbenzoyl chloride with methylamine to form N-(2,4,6-trimethylphenyl)methylamine. The second step involves the reaction of N-(2,4,6-trimethylphenyl)methylamine with acetyl chloride to form N-(2,4,6-trimethylphenyl)-N-acetylmethylamine. The final step involves the reaction of N-(2,4,6-trimethylphenyl)-N-acetylmethylamine with pyrrole-2-carboxylic acid to form this compound.
Applications De Recherche Scientifique
4-acetyl-1-methyl-N-(2,4,6-trimethylphenyl)pyrrole-2-carboxamide has been extensively studied for its potential applications in various fields. One of the major applications is in the treatment of IDH1 mutant cancers. IDH1 mutations are commonly found in gliomas, acute myeloid leukemia, and chondrosarcomas. AG-120 has shown promising results in preclinical studies and clinical trials as a potential treatment for these cancers.
Propriétés
IUPAC Name |
4-acetyl-1-methyl-N-(2,4,6-trimethylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-10-6-11(2)16(12(3)7-10)18-17(21)15-8-14(13(4)20)9-19(15)5/h6-9H,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIWNYJTPYANSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CN2C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4,5-tetramethylfuran-3-carboxamide](/img/structure/B7503207.png)

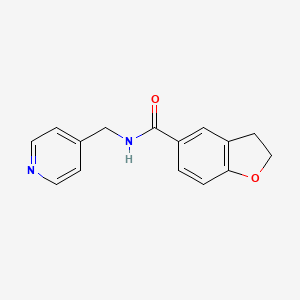
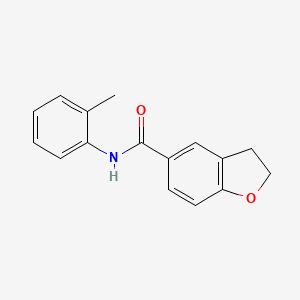
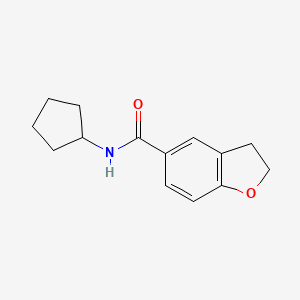
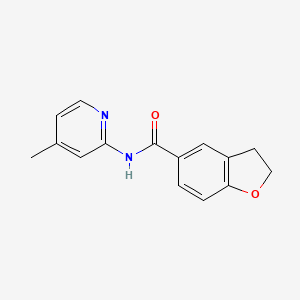

![4-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7503254.png)
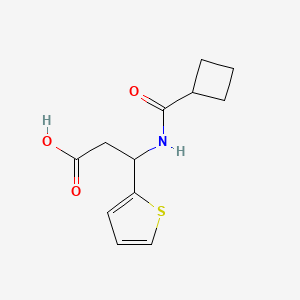
![N-cyclopentyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7503263.png)

![3,3-dimethyl-4-[2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propanoyl]-1H-quinoxalin-2-one](/img/structure/B7503270.png)
![3-[[2-Carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B7503276.png)
![1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7503286.png)
